KRFK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

162290-78-0 |

|---|---|

Molecular Formula |

C27H47N9O5 |

Molecular Weight |

577.7 g/mol |

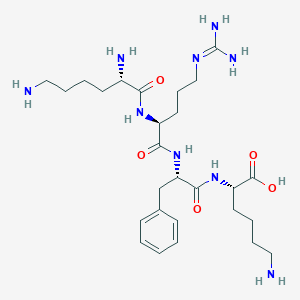

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

WJJRVOBCSVZNET-CMOCDZPBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

KRFK peptide mechanism of action in TGF-β activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide KRFK (Lys-Arg-Phe-Lys) has emerged as a significant modulator of Transforming Growth Factor-β (TGF-β) signaling. Derived from the matricellular protein Thrombospondin-1 (TSP-1), this compound plays a crucial role in the activation of latent TGF-β, a key cytokine involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of TGF-β activation is implicated in various pathologies, including fibrosis and cancer. This technical guide provides an in-depth overview of the mechanism of action of the this compound peptide in TGF-β activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: this compound-Mediated Activation of Latent TGF-β

TGF-β is synthesized and secreted in a latent, inactive form, non-covalently associated with the Latency-Associated Peptide (LAP). This latent complex prevents TGF-β from binding to its cell surface receptors. The activation of latent TGF-β is a critical regulatory step in controlling its biological activity.

The this compound peptide, originating from the TSP-1 molecule, acts as a direct activator of latent TGF-β.[1][2][3][4] The established mechanism involves a competitive binding process:

-

Interaction with LAP: The this compound peptide specifically binds to a Leu-Ser-Lys-Leu (LSKL) sequence located within the N-terminus of the LAP.[1][2][3]

-

Disruption of Latency: This binding competitively interferes with the intramolecular interaction between the LSKL sequence on LAP and a corresponding Arg-Lys-Pro-Lys (RKPK) sequence on the mature TGF-β molecule. This intramolecular interaction is essential for maintaining the latency of the TGF-β complex.

-

Release of Active TGF-β: By disrupting this latency-maintaining interaction, this compound induces a conformational change in the latent complex, leading to the release of the mature, biologically active TGF-β.

-

Receptor Binding and Signaling: The liberated TGF-β is then free to bind to its cell surface receptors (TβRI and TβRII), initiating downstream signaling cascades, primarily through the Smad pathway.

This mechanism of action is independent of the TSP-1 receptors, such as CD36 and CD47.[1]

Quantitative Data

While the qualitative mechanism of this compound-mediated TGF-β activation is well-documented, specific quantitative data on binding affinities and activation potency from publicly available literature is limited. The following tables summarize the available semi-quantitative and related quantitative data.

| Parameter | Description | Value | Assay System | Reference |

| TGF-β Activation | This compound (50 µM) treatment for 24 hours significantly increases the percentage of active TGF-β in the supernatant of TSP-1-deficient bone marrow-derived dendritic cells (BMDCs). | Statistically significant increase compared to control peptide (KQFK). | Cell-based TGF-β bioassay using MFB-F11 reporter cells. | [3] |

| Inhibition of this compound-LAP Interaction | A 1000-fold molar excess of this compound peptide completely inhibits the binding between LAP and thrombospondin-1. | Complete Inhibition | Co-immunoprecipitation | |

| Inhibition of TGF-β Activation by LSKL Analog | A tripeptide derived from LSKL, SRI-31277, inhibits TSP-1-mediated TGF-β activation. | pIC50 = 8.28 nM | Not specified | [5] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound and LAP Interaction

This protocol is designed to qualitatively assess the binding interaction between the this compound peptide and the Latency-Associated Peptide (LAP).

Materials:

-

Cell lysate containing LAP (or recombinant LAP)

-

This compound peptide and a negative control peptide (e.g., KRAK)

-

Anti-LAP antibody

-

Protein A/G magnetic beads

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with protease inhibitors)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents and Western blot apparatus

Procedure:

-

Lysate Preparation: Prepare cell lysate containing the LAP protein using the Co-IP Lysis/Wash Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads using a magnetic stand.

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-LAP antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Competitive Binding:

-

In separate tubes, pre-incubate the lysate with an excess of this compound peptide or the control peptide for 1 hour at 4°C before adding the anti-LAP antibody.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Neutralize the eluate by adding Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody against a component of the complex other than the one used for immunoprecipitation (if applicable) or by silver staining to visualize the co-precipitated proteins. A reduction in the LAP band in the presence of this compound compared to the control peptide indicates competitive binding.

-

MFB-F11 Cell-Based Bioassay for Measuring Active TGF-β

This bioassay utilizes a mink lung epithelial cell line (MFB-F11) stably transfected with a TGF-β-responsive reporter gene (e.g., secreted alkaline phosphatase - SEAP) to quantify the amount of active TGF-β.

Materials:

-

MFB-F11 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Serum-free medium

-

Samples containing latent TGF-β (e.g., cell culture supernatant)

-

This compound peptide

-

Recombinant active TGF-β1 (for standard curve)

-

SEAP detection reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed MFB-F11 cells in a 96-well plate at a density of 4 x 10^4 cells/well in complete culture medium and incubate overnight.

-

Sample Preparation:

-

Prepare a standard curve using serial dilutions of recombinant active TGF-β1 in serum-free medium.

-

Prepare experimental samples by treating cells that secrete latent TGF-β with the this compound peptide at various concentrations in serum-free medium. Include a negative control (e.g., vehicle or an inactive peptide).

-

-

Cell Treatment:

-

Wash the MFB-F11 cells once with serum-free medium.

-

Add the prepared standards and experimental samples to the wells.

-

Incubate for 24-48 hours.

-

-

Quantification of Active TGF-β:

-

Collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant according to the manufacturer's instructions for the SEAP detection reagent.

-

Quantify the concentration of active TGF-β in the experimental samples by interpolating from the standard curve.

-

TGF-β Signaling Luciferase Reporter Assay

This assay measures the activation of the TGF-β signaling pathway downstream of receptor activation, typically by quantifying the activity of a luciferase reporter gene driven by a Smad-responsive promoter element.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

Luciferase reporter plasmid containing Smad-binding elements (SBEs)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound peptide

-

Source of latent TGF-β (e.g., conditioned media from a specific cell line)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

-

Treatment:

-

After 24 hours, replace the medium with serum-free medium.

-

Add the source of latent TGF-β along with different concentrations of the this compound peptide. Include appropriate controls (no peptide, inactive peptide).

-

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry:

-

Measure the firefly luciferase activity in the cell lysate.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the normalized luciferase activity for each condition (Firefly/Renilla).

-

Plot the normalized luciferase activity against the concentration of the this compound peptide to determine the dose-response relationship.

-

Visualizations

Signaling Pathway of this compound-Mediated TGF-β Activation

Caption: this compound peptide induces TGF-β activation by disrupting the latent complex.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for demonstrating this compound and LAP interaction via Co-IP.

Experimental Workflow for MFB-F11 Bioassay

Caption: Workflow for quantifying active TGF-β using the MFB-F11 bioassay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation [mdpi.com]

- 5. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

The KRFK Sequence and its Role in Modulating TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer.[2] A key control point in this pathway is the activation of the latent TGF-β complex. This guide provides an in-depth exploration of the KRFK sequence, a peptide motif derived from Thrombospondin-1 (TSP-1), and its pivotal role in initiating TGF-β signaling. We will delve into the molecular interactions, quantitative aspects of the pathway, and detailed experimental protocols to investigate this mechanism, providing a comprehensive resource for researchers and drug development professionals.

The this compound Sequence: A Molecular Switch for TGF-β Activation

TGF-β is secreted from cells in an inactive, or latent, form. This latent complex consists of the mature TGF-β dimer non-covalently associated with the Latency-Associated Peptide (LAP).[3][4] Activation requires the dissociation of LAP to expose the receptor-binding sites on the mature TGF-β. One of the key physiological activators of this process is Thrombospondin-1 (TSP-1), a matricellular protein.[3]

The activation of latent TGF-β by TSP-1 is mediated by a specific four-amino-acid sequence, this compound (Lysine-Arginine-Phenylalanine-Lysine), located within the type 1 repeats of TSP-1.[3][5] This this compound sequence directly interacts with a complementary LSKL (Leucine-Serine-Lysine-Leucine) motif present in the LAP.[3][6] This binding event is thought to induce a conformational change in the latent complex, leading to the release of the active TGF-β dimer.[7] The liberated TGF-β is then free to bind to its cell surface receptors and initiate downstream signaling.[3] The specificity of this interaction is highlighted by the fact that the peptide LSKL can act as a competitive antagonist, blocking the activation of latent TGF-β by TSP-1 and this compound-containing peptides.[5][8]

The Canonical TGF-β Signaling Pathway

Once activated, TGF-β binds to a heteromeric complex of two types of serine/threonine kinase receptors on the cell surface: the Type II receptor (TβRII) and the Type I receptor (TβRI).[2] Ligand binding induces the formation of a receptor complex where the constitutively active TβRII phosphorylates and activates TβRI.[2] The activated TβRI then propagates the signal intracellularly by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[9]

Phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[9] This complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.[9] This canonical pathway is a central conduit for the diverse cellular responses elicited by TGF-β.

Caption: Activation of latent TGF-β by the this compound sequence and subsequent canonical Smad signaling.

Quantitative Data in TGF-β Signaling

Understanding the quantitative aspects of the TGF-β signaling pathway is crucial for developing predictive models and designing effective therapeutic interventions. The following table summarizes key quantitative parameters, although it is important to note that these values can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Type / Context | Reference |

| This compound-LSKL Interaction | |||

| Binding Affinity (Kd) | Not explicitly reported in the reviewed literature. Can be determined using methods like Surface Plasmon Resonance (SPR). | In vitro peptide interaction | [10] |

| Competitive Inhibition by LSKL | Partial inhibition at 10-100 fold molar excess; Complete inhibition at 1000-fold molar excess. | Co-immunoprecipitation of TSP-1 and LAP | [11] |

| TGF-β Receptor Expression | |||

| TβRI, TβRII, TβRIII | Present | HaCaT human keratinocyte cell line | [12] |

| Smad Protein Abundance | |||

| Smad2 molecules per cell | ~1.5 x 10^6 | PE25 cells (mink lung epithelial cell line derivative) | [1] |

| Smad3/4 and Smad2/4 complexes | Vary by more than 40-fold across cells | Fixed cells (proximity ligation assay) | [13] |

| Signaling Dynamics | |||

| TβRI phosphorylation peak | ~2 minutes after TGF-β stimulation | General | [14] |

| Maximal R-Smad activation | ~30-60 minutes after TGF-β stimulation | General | [14] |

Experimental Protocols

Investigating the role of the this compound sequence in TGF-β signaling requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-LAP Interaction

This protocol is designed to demonstrate the interaction between TSP-1 (containing the this compound sequence) and the Latency-Associated Peptide (LAP).

1. Cell Lysate Preparation:

-

Culture cells (e.g., cells overexpressing TSP-1 or treated with purified TSP-1) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G agarose beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.

3. Immunoprecipitation:

-

To the pre-cleared lysate, add the primary antibody against LAP.

-

For competitive inhibition experiments, pre-incubate the lysate with varying molar excesses of the this compound or a control peptide (e.g., KRAK) before adding the anti-LAP antibody.[11]

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation (1,000 x g for 3 minutes at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Resuspend the beads in 2x SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

6. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against TSP-1.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. A band corresponding to the molecular weight of TSP-1 will indicate an interaction with LAP.

TGF-β Bioassay: Mink Lung Epithelial Cell (MLEC) Growth Inhibition Assay

This bioassay measures the biological activity of TGF-β based on its ability to inhibit the proliferation of mink lung epithelial cells (CCL-64).[4]

1. Cell Seeding:

-

Seed MLEC (CCL-64) in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

2. Sample Preparation and Treatment:

-

Prepare serial dilutions of the samples to be tested for TGF-β activity (e.g., cell culture supernatants treated with this compound peptide).

-

Include a standard curve of known concentrations of active TGF-β.

-

Add the samples and standards to the MLEC cultures.

3. Incubation:

-

Incubate the plate for 24-72 hours. The optimal incubation time should be determined empirically.

4. Proliferation Measurement:

-

Assess cell proliferation using a suitable method, such as:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

[³H]-Thymidine Incorporation: Pulse-label the cells with [³H]-thymidine for the last 4-6 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

5. Data Analysis:

-

Plot the absorbance or counts per minute (CPM) against the concentration of the TGF-β standard to generate a standard curve.

-

Determine the concentration of active TGF-β in the unknown samples by interpolating their values from the standard curve.

Western Blotting for Smad2/3 Phosphorylation

This protocol is used to detect the activation of the canonical TGF-β signaling pathway by assessing the phosphorylation of Smad2 and Smad3.

1. Cell Treatment and Lysis:

-

Culture cells (e.g., HaCaT keratinocytes) to ~70-80% confluency.

-

Treat the cells with the this compound peptide or active TGF-β for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

4. Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2/3 or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities to determine the relative increase in Smad2/3 phosphorylation upon treatment.

References

- 1. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting | CU Experts | CU Boulder [experts.colorado.edu]

- 3. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of the type-1 repeats of thrombospondin-1 inhibits tumor growth through activation of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A decisive function of transforming growth factor-β/Smad signaling in tissue morphogenesis and differentiation of human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Skin Keratinocytes on Sustained TGF-β Stimulation Reveal Partial EMT Features and Weaken Growth Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

KRFK as a Modulator of Dendritic Cell Phenotype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide KRFK, derived from thrombospondin-1 (TSP-1), has emerged as a significant modulator of dendritic cell (DC) phenotype. By activating latent transforming growth factor-beta (TGF-β), this compound drives DCs towards a tolerogenic state, characterized by reduced expression of co-stimulatory molecules and a diminished capacity to activate pro-inflammatory T cell responses. This guide provides an in-depth technical overview of the mechanisms of action of this compound on dendritic cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows. This information is intended to support further research into the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Introduction

Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their phenotype exists on a spectrum from immunogenic, promoting robust T cell activation and proliferation, to tolerogenic, which can suppress immune responses and promote self-tolerance. The modulation of DC phenotype is a key therapeutic strategy for a variety of immune-mediated disorders.

Thrombospondin-1 (TSP-1) is a matricellular protein known to regulate immune homeostasis, in part through its ability to activate latent TGF-β. The this compound peptide, corresponding to a sequence within TSP-1, has been identified as a key mediator of this TGF-β activation, independent of canonical TSP-1 receptors like CD36 and CD47.[1] This guide focuses on the direct effects of this compound on dendritic cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on bone marrow-derived dendritic cells (BMDCs) from TSP-1 deficient mice. These studies highlight the peptide's ability to activate TGF-β and subsequently alter the expression of critical DC maturation markers.

Table 1: Effect of this compound on TGF-β Activation in TSP-1 Deficient BMDC Supernatants

| Treatment Group | Concentration | Duration | Percentage of Active TGF-β (%) |

| Untreated WT BMDCs | - | 24h | ~25% |

| TSP-1 Deficient BMDCs + KQFK (Control Peptide) | 50 µM | 24h | ~10% |

| TSP-1 Deficient BMDCs + this compound | 50 µM | 24h | ~35% |

Data synthesized from Soriano-Romaní L, et al. 2018.[2][3]

Table 2: Relative Expression of DC Maturation Markers on TSP-1 Deficient BMDCs Treated with this compound

| Marker | Treatment Group | Concentration | Duration | Relative Expression (MFI) vs. Control |

| MHC Class II | This compound | 50 µM | 24h | Significantly Reduced |

| CD40 | This compound | 50 µM | 24h | Significantly Reduced |

| CD80 | This compound | 50 µM | 24h | Significantly Reduced |

| CD86 | This compound | 50 µM | 24h | Significantly Reduced |

MFI: Mean Fluorescence Intensity. Data synthesized from Soriano-Romaní L, et al. 2018.[2][3]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound in dendritic cells and a typical experimental workflow for studying its effects.

Experimental Protocols

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature BMDCs from mouse bone marrow, adapted from standard procedures and the methods described by Soriano-Romaní et al. (2018).

Materials:

-

C57BL/6 or TSP-1 deficient (Thbs1-/-) mice (6-10 weeks old)

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF) (20 ng/mL)

-

70% Ethanol

-

Sterile phosphate-buffered saline (PBS)

-

ACK lysis buffer (optional)

-

Sterile dissection tools

-

Petri dishes (100 mm)

-

Cell scraper

Procedure:

-

Euthanize mice according to approved institutional animal care and use committee protocols.

-

Sterilize the hind legs by spraying with 70% ethanol.

-

Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.

-

Place the bones in a petri dish containing sterile PBS on ice.

-

In a sterile tissue culture hood, cut the ends of the bones with sterile scissors.

-

Flush the bone marrow from the bones using a 26-gauge needle and a 10 mL syringe filled with complete RPMI-1640 medium.

-

Create a single-cell suspension by gently pipetting the marrow plugs up and down.

-

(Optional) If red blood cell lysis is required, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes at room temperature, then neutralize with an excess of complete medium.

-

Centrifuge the cell suspension at 300 x g for 7 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium containing 20 ng/mL of rmGM-CSF.

-

Plate the cells in 100 mm petri dishes at a density of 2 x 10^6 cells in 10 mL of medium.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add 10 mL of fresh complete medium containing 20 ng/mL rmGM-CSF to each plate.

-

On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells.

-

Centrifuge and resuspend the cells in fresh complete medium with 20 ng/mL rmGM-CSF and re-plate onto new petri dishes.

-

On day 8 or 9, the immature BMDCs are ready for use. Non-adherent cells are harvested for experiments.

This compound Treatment and Phenotypic Analysis by Flow Cytometry

Materials:

-

Immature BMDCs (from protocol 4.1)

-

This compound peptide (synthesized, e.g., by GenScript)

-

Control peptide (e.g., KQFK)

-

24-well tissue culture plates

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-mouse CD16/CD32)

-

Fluorochrome-conjugated antibodies against mouse:

-

CD11c

-

MHC Class II (I-A/I-E)

-

CD40

-

CD80

-

CD86

-

-

Appropriate isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest immature BMDCs and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL in 1 mL of complete RPMI-1640 medium with 20 ng/mL rmGM-CSF.

-

Add this compound peptide to the desired final concentration (e.g., 50 µM).

-

In parallel wells, add the control peptide at the same concentration or leave untreated as a negative control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, collect the supernatants for cytokine analysis (e.g., TGF-β ELISA).

-

Gently harvest the cells using a cell scraper and transfer to FACS tubes.

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to block non-specific antibody binding.

-

Add the pre-titrated fluorochrome-conjugated antibodies for the markers of interest (CD11c, MHC Class II, CD40, CD80, CD86) and isotype controls.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for analysis on a flow cytometer.

-

Acquire data, gating on the CD11c-positive population to analyze the expression of maturation markers.

Conclusion

The this compound peptide demonstrates a clear capacity to modulate the phenotype of dendritic cells towards a tolerogenic state. This is achieved through the activation of latent TGF-β, leading to the downregulation of key co-stimulatory and antigen-presenting molecules. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies could explore the in vivo efficacy of this compound in various models of autoimmune and inflammatory diseases, as well as delve deeper into the downstream transcriptional changes induced in dendritic cells. The continued exploration of this compound and similar TGF-β activating molecules holds significant promise for the development of novel immunomodulatory therapies.

References

- 1. Induction of tolerogenic dendritic cells by activated TGF-β/Akt/Smad2 signaling in RIG-I-deficient stemness-high human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of TGF-beta signaling in dendritic cell tolerance | Semantic Scholar [semanticscholar.org]

- 3. Synthetic TGF-β Signaling Agonist-Treated Dendritic Cells Induce Tolerogenicity and Antirheumatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The KRFK Peptide: A Technical Guide to its Origin, Discovery, and Mechanism of Action

for Researchers, Scientists, and Drug Development Professionals

Introduction: The KRFK peptide, a tetrapeptide with the sequence Lys-Arg-Phe-Lys, represents a significant advancement in the understanding of transforming growth factor-beta (TGF-β) activation. Derived from the matricellular protein thrombospondin-1 (TSP-1), this peptide has garnered considerable interest for its therapeutic potential, particularly in the realm of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the origin, discovery, and mechanism of action of the this compound peptide, complete with detailed experimental protocols and quantitative data from seminal studies.

Origin and Discovery

The discovery of the this compound peptide is intrinsically linked to the elucidation of the mechanisms by which the pleiotropic cytokine TGF-β is converted from its latent, inactive form to its biologically active state. Early research identified thrombospondin-1 (TSP-1) as a key physiological activator of latent TGF-β.

The seminal work of Schultz-Cherry, Murphy-Ullrich, and their colleagues in the mid-1990s was instrumental in pinpointing the specific region within TSP-1 responsible for this activation. Their research, published in the Journal of Biological Chemistry in 1995, localized the activating function to the type 1 repeats of TSP-1.[1] Through the use of synthetic peptides, they further narrowed down the critical sequence to RFK (Arg-Phe-Lys).[1]

Subsequent investigations by the same research group, detailed in a 1999 publication in the Journal of Biological Chemistry, refined the understanding of this interaction.[2] This study established that the sequence this compound within TSP-1 is a primary site for interaction with the latent TGF-β complex.[2] This discovery marked the formal identification of the this compound peptide as a key player in TGF-β activation.

Mechanism of Action: A Competitive Displacement Model

The this compound peptide activates latent TGF-β through a sophisticated mechanism of competitive displacement, independent of TSP-1 receptors such as CD47 and CD36.[3][4][5] Latent TGF-β is maintained in an inactive state through the non-covalent association of the mature TGF-β dimer with its pro-peptide, known as the latency-associated peptide (LAP). A critical interaction for maintaining this latency is the binding of a Leu-Ser-Lys-Leu (LSKL) sequence within the LAP to a region on the mature TGF-β dimer.[2][6]

The this compound peptide exerts its activating effect by binding directly to the LSKL sequence on the LAP.[2][6] This binding competitively inhibits the interaction between the LSKL sequence and the mature TGF-β, leading to a conformational change in the latent complex. This change exposes the receptor-binding sites on the mature TGF-β, allowing it to bind to its cell surface receptors and initiate downstream signaling.

Key Experimental Data

The following tables summarize quantitative data from pivotal studies investigating the activity of the this compound peptide.

In Vitro Studies

Table 1: Activation of Latent TGF-β in Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment | Concentration | Duration | % Active TGF-β (of total) | Reference |

| Control (KQFK peptide) | 50 µM | 24 h | ~10% | [2] |

| This compound peptide | 50 µM | 24 h | ~40% | [2] |

Table 2: Effect of this compound on Dendritic Cell Maturation Markers

| Treatment | Concentration | Duration | Relative CD80 Expression | Relative MHC Class II Expression | Reference |

| Untreated TSP-1 deficient BMDCs | - | - | 1.0 | 1.0 | [2] |

| This compound peptide | 50 µM | 24 h | ~0.6 | No significant change | [2] |

In Vivo Studies

Table 3: Prevention of Ocular Surface Inflammation in TSP-1 Deficient Mice

| Treatment Group | Dosage | Outcome Measure | Result | Reference |

| Control (vehicle) | 5 µL/eye, daily | Corneal Staining Score (0-15) | Increased over time | [2] |

| This compound peptide | 5 µg in 5 µL/eye, daily | Corneal Staining Score (0-15) | Significantly reduced compared to control | [2] |

| Control (vehicle) | 5 µL/eye, daily | Conjunctival Goblet Cell Density | Decreased over time | [2] |

| This compound peptide | 5 µg in 5 µL/eye, daily | Conjunctival Goblet Cell Density | Preserved compared to control | [2] |

Table 4: Modulation of T-cell Populations in Cervical Lymph Nodes

| Treatment Group | Dosage | % Th1 Cells (IFN-γ+) | % Th17 Cells (IL-17A+) | % Treg Cells (Foxp3+) | Reference |

| Control (KQFK peptide) | 5 µg in 5 µL/eye, daily | ~12% | ~2.5% | ~10% | [2] |

| This compound peptide | 5 µg in 5 µL/eye, daily | ~7% | ~1.5% | ~15% | [2] |

Detailed Experimental Protocols

In Vitro Activation of Latent TGF-β

This protocol is adapted from Soriano-Romaní et al., 2018.[2]

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of TSP-1 deficient mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Peptide Treatment: BMDCs are seeded in 24-well plates. The this compound peptide (or a control peptide such as KQFK) is added to the culture medium at a final concentration of 50 µM.

-

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

TGF-β ELISA: The concentrations of total and active TGF-β in the supernatants are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The percentage of active TGF-β is calculated as (active TGF-β / total TGF-β) x 100.

In Vivo Treatment of Ocular Inflammation

This protocol is based on the study by Soriano-Romaní et al., 2018, using a TSP-1 deficient mouse model of chronic ocular inflammation.[2]

-

Animal Model: TSP-1 deficient mice on a C57BL/6 background are used. These mice spontaneously develop chronic ocular surface inflammation.

-

Peptide Formulation: The this compound peptide is dissolved in a sterile saline solution to a concentration of 1 mg/mL.

-

Topical Administration: A 5 µL drop of the this compound peptide solution (containing 5 µg of the peptide) is administered topically to the ocular surface of one eye of each mouse daily. The contralateral eye may receive a control solution.

-

Treatment Duration: The treatment is carried out for a predefined period, for example, 4 weeks.

-

Assessment of Ocular Surface Inflammation:

-

Corneal Staining: Corneal epithelial barrier function is assessed by staining with fluorescein and scoring the degree of punctate staining on a scale of 0-15.

-

Goblet Cell Density: After the treatment period, mice are euthanized, and conjunctival tissues are collected for histological analysis. Goblet cell density is determined by Periodic acid-Schiff (PAS) staining and counting the number of PAS-positive cells per unit area.

-

-

Flow Cytometry Analysis of Lymph Node Cells:

-

Lymph Node Isolation: Cervical lymph nodes are harvested at the end of the study.

-

Cell Suspension: Single-cell suspensions are prepared from the lymph nodes.

-

T-cell Staining: The cells are stained with fluorescently labeled antibodies against CD4, IFN-γ (for Th1 cells), IL-17A (for Th17 cells), and Foxp3 (for regulatory T cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of each T-cell subpopulation.

-

Conclusion

The discovery of the this compound peptide has provided a valuable tool for both studying the intricate process of TGF-β activation and for developing novel therapeutic strategies. Its ability to activate latent TGF-β in a targeted manner, independent of broader TSP-1 interactions, opens avenues for the treatment of chronic inflammatory conditions where localized immunosuppression is desirable. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to further explore the potential of this promising peptide.

References

- 1. Regulation of transforming growth factor-beta activation by discrete sequences of thrombospondin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [shop.labclinics.com]

- 6. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between the KRFK Peptide and the LSKL Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the KRFK peptide and the LSKL sequence, a critical mechanism in the activation of latent Transforming Growth Factor-Beta (TGF-β). This document details the underlying signaling pathway, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and explores its therapeutic implications.

Executive Summary

The activation of latent TGF-β is a pivotal regulatory point in numerous physiological and pathological processes, including immune regulation, fibrosis, and tumorigenesis. A key mechanism for this activation is mediated by the matricellular protein Thrombospondin-1 (TSP-1). The specific sequence Lys-Arg-Phe-Lys (this compound) within TSP-1 interacts with the Leu-Ser-Lys-Leu (LSKL) sequence found in the Latency-Associated Peptide (LAP) of the latent TGF-β complex. This interaction induces a conformational change that releases the active TGF-β cytokine. Understanding and manipulating this interaction holds significant therapeutic potential for a variety of diseases. This guide serves as a technical resource for researchers aiming to investigate and target the this compound-LSKL axis.

Mechanism of Interaction and Signaling

The interaction between this compound and LSKL is a competitive displacement mechanism. In its latent form, the active TGF-β dimer is non-covalently bound to LAP. This latency is maintained, in part, by an interaction between an Arg-Lys-Pro-Lys (RKPK) sequence in the mature TGF-β and the LSKL sequence on LAP.[1][2]

The this compound peptide, originating from the type 1 repeats of TSP-1, competes with the RKPK sequence for binding to the LSKL motif on LAP.[1][2] When TSP-1's this compound sequence binds to LAP's LSKL sequence, it displaces the mature TGF-β, causing its release in a biologically active form.[3][4] The liberated TGF-β is then free to bind to its cell surface receptors (TGF-βR I and II), initiating downstream signaling cascades, primarily through the phosphorylation of Smad proteins.

This activation mechanism is crucial in contexts where integrin-mediated activation is not predominant, such as with the TGF-β2 isoform, whose LAP does not contain the RGD sequence necessary for integrin binding.[1]

Quantitative Data on Inhibition

While direct binding affinity constants (Kd) for the this compound-LSKL peptide interaction are not prominently reported in the literature, the inhibitory activity of LSKL-derived peptides against TSP-1-mediated TGF-β activation has been quantified. This data is crucial for developing competitive antagonists.

| Compound ID / Name | Description | Assay Type | Parameter | Value | Reference |

| SRI-31277 (Compound 1) | A tripeptide derived from LSKL. | ELISA-based TGF-β activation assay | pIC₅₀ | 8.28 nM | [5] |

| Compound 31 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 92% at 50 pM | [5] |

| Compound 32 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 96% at 50 pM | [5] |

| Compound 33 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 97% at 50 pM | [5] |

| Compound 36 | Ornithine series analog of LSKL. | ELISA-based TGF-β activation assay | % Inhibition | 95% at 50 pM | [5] |

Note: The pIC₅₀ value represents the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

Investigating the this compound-LSKL interaction requires a combination of techniques to demonstrate binding, characterize affinity, and measure functional outcomes (TGF-β activation).

Co-Immunoprecipitation (Co-IP) to Demonstrate Binding

Principle: This protocol is used to show a direct physical interaction between two proteins (or a protein and a peptide) within a complex. Here, an antibody against the LAP protein is used to pull down the entire latent TGF-β complex. If TSP-1 (containing this compound) is bound, it will be pulled down as well, which can be detected by Western blotting. The competitive nature of the interaction can be shown by adding excess LSKL peptide, which should prevent the co-precipitation of TSP-1.

Detailed Methodology:

-

Preparation of Lysate:

-

Culture cells known to secrete latent TGF-β and TSP-1.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Competitive Inhibition (Optional):

-

Divide the lysate into three tubes: (1) No inhibitor control, (2) LSKL peptide (e.g., 10-100 µM), (3) Scrambled control peptide (e.g., SLLK).

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-LAP antibody to each tube of cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads or agarose slurry to each tube.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute).

-

Discard the supernatant.

-

Wash the beads 3-5 times with 500 µL of cold lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against TSP-1 (to detect the co-precipitated protein) and a primary antibody against LAP (to confirm the pulldown).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Affinity Chromatography

Principle: This method confirms a direct interaction by immobilizing one binding partner (this compound peptide) on a solid support and assessing the ability of the other partner (LAP) to bind to it from a solution. Specificity is demonstrated by eluting the bound protein with a solution of the competitive peptide (LSKL).

Detailed Methodology:

-

Column Preparation:

-

Synthesize the this compound peptide with a terminal cysteine or amine group.

-

Covalently couple the this compound peptide to an activated resin (e.g., SulfoLink™ Coupling Resin for cysteine-containing peptides or NHS-activated agarose for amine-containing peptides) according to the manufacturer's protocol to create a this compound-affinity column.

-

Equilibrate the column with a suitable binding buffer (e.g., PBS, pH 7.4).

-

-

Binding:

-

Load a solution containing purified recombinant LAP (or a cell lysate known to contain LAP) onto the this compound-affinity column.

-

Allow the solution to pass through the column slowly to facilitate binding.

-

Collect the flow-through fraction for analysis.

-

-

Washing:

-

Wash the column extensively with 5-10 column volumes of binding buffer to remove all non-specifically bound proteins.

-

Collect the wash fractions.

-

-

Elution:

-

Specific Elution: Elute the bound LAP by applying a solution of the LSKL peptide (e.g., 10-100 µM in binding buffer) to the column. This will competitively displace the bound LAP.

-

Non-specific Elution (Control): Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to strip all bound proteins.

-

Collect the elution fractions in separate tubes. Neutralize the low pH fractions immediately with 1 M Tris, pH 8.5.

-

-

Analysis:

-

Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Coomassie staining or Western blot using an anti-LAP antibody.

-

A strong band for LAP in the LSKL-eluted fractions and its absence in the flow-through confirms a specific interaction.

-

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-LSKL interaction in solution without requiring labeling.

Detailed Methodology:

-

Sample Preparation:

-

Synthesize or purchase highly pure this compound and LSKL peptides (>95% purity).

-

Accurately determine the concentration of both peptide stocks.

-

Prepare both peptide solutions in the exact same buffer (e.g., degassed PBS, pH 7.4) to minimize heat of dilution effects.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument cells.

-

Load the LSKL peptide solution into the sample cell (typically at a concentration 10-20x the expected Kd).

-

Load the this compound peptide solution into the injection syringe (typically at a concentration 10-15x that of the LSKL in the cell).

-

-

Titration:

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 subsequent injections.

-

Perform the titration, injecting the this compound peptide into the LSKL solution. The instrument will measure the minute heat changes after each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the this compound peptide from the syringe into the buffer alone (in the sample cell) to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of this compound to LSKL.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Therapeutic Implications and Future Directions

The competitive inhibition of the this compound-LSKL interaction is a promising therapeutic strategy. By preventing TSP-1-mediated TGF-β activation, LSKL-based peptides and mimetics can potentially treat diseases characterized by excessive TGF-β activity.

-

Fibrosis: LSKL peptides have been shown to alleviate renal interstitial fibrosis and hepatic fibrosis in preclinical models.[6]

-

Ocular Inflammation: Topical application of the this compound peptide itself can be therapeutic in conditions of TSP-1 deficiency by restoring TGF-β activation, thereby reducing ocular surface inflammation and promoting a tolerogenic immune environment.[1][2]

-

Cancer: The role is complex. While TGF-β can be tumor-suppressive in early stages, it often promotes tumor progression and metastasis later on. Inhibiting its activation via LSKL peptides could be beneficial in advanced cancers. Conversely, expressing the this compound sequence in tumor cells has been shown to inhibit tumor growth by activating TGF-β.[7]

Future research should focus on developing small molecule or peptidomimetic inhibitors with improved pharmacokinetic properties, as short peptides like LSKL have a very short half-life in vivo.[5] Furthermore, elucidating the precise structural details of the this compound-LSKL binding pocket could enable the rational design of more potent and specific inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thrombospondin-1 binds to polyhistidine with high affinity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative biophysical characterization of molecular interactions: A case study with the sfGFP-nanobody complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of the type-1 repeats of thrombospondin-1 inhibits tumor growth through activation of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of KRFK-Mediated TGF-β Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in regulating a wide range of cellular processes, including immune responses. Its activity is tightly controlled, in part, by its secretion in a latent, inactive form. The peptide KRFK, derived from thrombospondin-1 (TSP-1), has emerged as a potent activator of latent TGF-β, initiating a cascade of downstream signaling events.[1][2][3] This technical guide provides a comprehensive overview of the downstream effects of this compound-mediated TGF-β activation, with a particular focus on its immunomodulatory functions. We present quantitative data on cellular responses, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound-Mediated TGF-β Activation

The this compound peptide activates latent TGF-β through a mechanism that is independent of the canonical thrombospondin receptors, CD36 and CD47.[1][3] Latent TGF-β is maintained in an inactive state through the association of the mature TGF-β dimer with its pro-peptide, the latency-associated peptide (LAP).[3] The this compound peptide contains a specific amino acid sequence (Arg-Phe-Lys) that is also found in TSP-1 and is responsible for TGF-β activation.[3] this compound competitively binds to the Leu-Ser-Lys-Leu (LSKL) sequence within the LAP, disrupting the interaction that keeps TGF-β in its latent conformation and leading to the release of the active cytokine.[3]

Downstream Effects on Immune Cells

This compound-mediated activation of TGF-β has profound effects on the adaptive immune system, primarily by promoting a tolerogenic environment. This is achieved through the modulation of dendritic cell (DC) maturation and the subsequent differentiation of T helper (Th) cell subsets.

Induction of a Tolerogenic Dendritic Cell Phenotype

In vitro studies have demonstrated that this compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to a significant reduction in the expression of maturation markers, including MHC class II and the co-stimulatory molecule CD80.[4][5] This suggests that this compound-activated TGF-β drives DCs towards a more immature, tolerogenic state. Such DCs are less efficient at activating pro-inflammatory T cells and are more likely to induce regulatory T cells.

Modulation of T Helper Cell Differentiation

The tolerogenic DCs, in turn, influence the differentiation of naive CD4+ T cells. In vivo studies using a mouse model of chronic ocular inflammation have shown that topical application of this compound leads to a significant shift in the balance of T helper cell populations in the draining lymph nodes.[4] Specifically, there is a marked decrease in the proportion of pro-inflammatory Th1 and Th17 cells, accompanied by a significant increase in the population of immunosuppressive regulatory T cells (Tregs).[4]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the downstream effects of this compound-mediated TGF-β activation.

Table 1: Effect of this compound on Bone Marrow-Derived Dendritic Cell (BMDC) Maturation In Vitro

| Treatment | % Active TGF-β (of total) | Relative MHC Class II Expression (MFI) | Relative CD80 Expression (MFI) |

| Untreated WT BMDCs | ~60% | Not Reported | Not Reported |

| Untreated TSP-1 deficient BMDCs | ~20% | ~1000 | ~150 |

| TSP-1 deficient BMDCs + Control Peptide | ~20% | ~1000 | ~150 |

| TSP-1 deficient BMDCs + this compound Peptide | ~50% | ~500 | ~75* |

*Data are approximate values extracted from graphical representations in Soriano-Romaní et al., 2018 and are intended for comparative purposes. Statistical significance (p < 0.05) was reported for this compound treatment compared to control.[1][4][5]

Table 2: In Vivo Effect of this compound on T Helper Cell Populations in Draining Lymph Nodes

| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ IL-17A+ (Th17) Cells | % CD4+ Foxp3+ (Treg) Cells |

| Control Peptide | ~1.5% | ~0.6% | ~4% |

| This compound Peptide | ~0.5% | ~0.2% | ~8%* |

*Data are approximate values extracted from graphical representations in Soriano-Romaní et al., 2018 and are intended for comparative purposes. Statistical significance (p < 0.05) was reported for this compound treatment compared to control.[4]

Signaling Pathways

The immunomodulatory effects of this compound-mediated TGF-β activation are orchestrated by a complex network of intracellular signaling pathways.

This compound-Mediated Activation of Latent TGF-β

Caption: this compound peptide activates latent TGF-β by disrupting the LAP-mature TGF-β interaction.

Downstream TGF-β Signaling in T Cell Differentiation

Caption: TGF-β signaling pathways influencing Treg and Th17 cell differentiation.

Experimental Protocols

In Vitro Generation and Treatment of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent treatment with this compound peptide to assess changes in maturation markers.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)

-

Recombinant murine Interleukin-4 (IL-4) (10 ng/mL)

-

This compound peptide (e.g., 50 µM)

-

Control peptide (e.g., KQFK)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against CD11c, MHC class II, and CD80

Procedure:

-

Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

-

Prepare a single-cell suspension by flushing the bones with complete RPMI-1640 medium.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.

-

Culture the cells in a humidified incubator at 37°C and 5% CO2.

-

On day 3, gently swirl the plates, remove half of the media, and replace it with fresh media containing GM-CSF and IL-4.

-

On day 6, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

-

Plate the BMDCs and treat them with this compound peptide or a control peptide for 24-48 hours.

-

Harvest the cells and stain them with fluorochrome-conjugated antibodies for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the expression of MHC class II and CD80 on the CD11c+ gated population.

In Vivo Topical Application of this compound and Analysis of T Cell Populations

This protocol outlines the topical application of this compound peptide to a mouse model of ocular inflammation and the subsequent analysis of T cell populations in the draining lymph nodes.

Materials:

-

This compound peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Control peptide solution

-

PMA (phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

FACS buffer

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ, IL-17A, and Foxp3

-

Fixation/Permeabilization buffers

Procedure:

-

Topically administer the this compound or control peptide solution to the ocular surface of the mice (e.g., 5 µL per eye, twice daily) for a specified period (e.g., 2 weeks).

-

At the end of the treatment period, harvest the cervical (draining) lymph nodes.

-

Prepare a single-cell suspension from the lymph nodes.

-

Stimulate the cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours to promote intracellular cytokine accumulation.

-

Harvest the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells according to the manufacturer's instructions for intracellular staining.

-

Stain for the intracellular markers IFN-γ, IL-17A, and the transcription factor Foxp3.

-

Acquire data on a flow cytometer and analyze the percentage of CD4+ cells expressing each marker.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo analysis of this compound-mediated effects.

Conclusion

The this compound peptide represents a targeted approach to activate latent TGF-β, thereby harnessing its potent immunomodulatory functions. The downstream effects of this compound-mediated TGF-β activation are characterized by the induction of a tolerogenic dendritic cell phenotype and a shift in the T helper cell balance towards an anti-inflammatory profile, with a notable increase in regulatory T cells. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further explore the therapeutic potential of this pathway in inflammatory and autoimmune diseases. The provided visualizations of the signaling cascades and experimental workflows offer a clear framework for understanding and investigating these complex biological processes.

References

- 1. Role of SMAD and Non-SMAD Signals in the Development of Th17 and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

KRFK peptide and its involvement in ocular surface homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetrapeptide KRFK, derived from thrombospondin-1 (TSP-1), is emerging as a significant modulator of ocular surface homeostasis.[1][2] Its ability to activate transforming growth factor-beta (TGF-β) positions it as a promising therapeutic candidate for chronic inflammatory disorders of the ocular surface.[1][2][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative experimental data, and detailed experimental protocols.

Mechanism of Action: Activating TGF-β and Promoting Immune Tolerance

This compound is a peptide fragment derived from TSP-1 that plays a crucial role in activating TGF-β, a key cytokine in maintaining immune homeostasis on the ocular surface.[1][3][4] The peptide sequence Arg-Phe-Lys (RFK) within the TSP-1 molecule is responsible for this activation.[5] this compound functions by binding to the Leu-Ser-Lys-Leu (LSKL) sequence within the latency-associated peptide (LAP) of latent TGF-β.[5][6] This interaction competitively disrupts the association between LAP and the mature TGF-β, leading to the release and subsequent activation of TGF-β.[5] This activation of TGF-β by this compound is independent of TSP receptors like CD47 and CD36.[3][4][7]

Once activated, TGF-β influences the phenotype of antigen-presenting cells, such as dendritic cells (DCs). In vitro studies have demonstrated that this compound-mediated TGF-β activation drives DCs towards a tolerogenic phenotype, characterized by a reduced expression of co-stimulatory molecules.[1][2] This modulation of DCs is critical in preventing the induction of inflammatory T-cell responses.

The topical application of this compound on the ocular surface has been shown to alter the balance of peripheral T-cell populations. Specifically, it leads to a reduction in the proportion of pathogenic Th1 and Th17 cells while concurrently increasing the proportion of regulatory T cells (Tregs) in the cervical lymph nodes.[1][2] This systemic immunomodulatory effect contributes to the prevention of chronic ocular surface inflammation.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for its investigation are depicted in the following diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the this compound peptide.

Table 1: In Vitro Effects of this compound on Dendritic Cells

| Parameter | Cell Type | Treatment | Concentration | Duration | Outcome |

| Active TGF-β Secretion | TSP-1-deficient Bone Marrow-Derived Dendritic Cells (BMDCs) | This compound | 50 µM | 24 hours | Activation of TGF-β secretion[3][7] |

| DC Maturation Markers | TSP-1-deficient BMDCs | This compound | 50 µM | 24 hours | Reduced expression of DC maturation markers[3][7] |

Table 2: In Vivo Effects of Topical this compound Administration in TSP-1-/- Mice

| Parameter | Method | Treatment | Dosage | Outcome |

| Ocular Surface Inflammation | Clinical Assessment | This compound | 5 µg/5 µL/eye (single dose) | Significantly prevents the development of chronic ocular surface inflammation[3][7] |

| Corneal Epithelial Barrier | Corneal Fluorescein Staining | This compound | Not specified | Significantly reduced corneal staining score compared to control[5] |

| Tear Mucin Levels | ELISA for MUC5AC | This compound | Not specified | Prevention of reduced tear MUC5AC levels[5] |

| T-cell Populations in Cervical Lymph Nodes | Flow Cytometry | This compound | Not specified | Reduced proportion of pathogenic Th1 and Th17 cells; Increased proportion of Treg cells[1][2] |

| Inflammatory Cytokine Expression (Conjunctiva and Lacrimal Gland) | Real-Time RT-PCR | This compound | Not specified | Reduced expression of IL-1β and IL-6[5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound peptide, based on published research.[5]

In Vitro Dendritic Cell Culture and Treatment

-

Cell Isolation and Culture:

-

Bone marrow is harvested from the femurs and tibias of TSP-1-deficient mice.

-

Bone marrow-derived dendritic cells (BMDCs) are generated by culturing the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

-

Cells are cultured for 7-9 days, with media changes every 2-3 days.

-

-

This compound Peptide Treatment:

-

On the day of the experiment, immature BMDCs are harvested and plated.

-

This compound peptide is added to the cell cultures at a final concentration of 50 µM. A control peptide (e.g., KQFK) is used in parallel.

-

The cells are incubated for 24 hours.

-

-

Analysis:

-

TGF-β Activation: Supernatants are collected, and the concentration of active TGF-β is determined using a suitable bioassay or ELISA kit.

-

DC Phenotyping: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., MHC class II, CD80). The expression of these markers is then quantified by flow cytometry.

-

In Vivo Topical Administration and Ocular Surface Analysis

-

Animal Model:

-

TSP-1-deficient mice on a C57BL/6 background are used as a model for chronic ocular surface inflammation. Age-matched wild-type mice serve as controls.

-

All animal procedures should be approved by an Institutional Animal Care and Use Committee.

-

-

Topical this compound Administration:

-

A solution of this compound peptide is prepared in a sterile vehicle (e.g., PBS).

-

A single dose of 5 µg of this compound in a 5 µL volume is administered topically to the ocular surface of each eye.

-

A control group receives the vehicle or a control peptide.

-

-

Assessment of Ocular Surface Inflammation:

-

Corneal Staining: Corneal epithelial barrier integrity is assessed by applying a drop of fluorescein solution to the eye and examining the cornea under a cobalt blue light. The degree of staining is scored using a standardized grading system.

-

Tear Mucin Analysis: Tears are collected from the ocular surface, and the levels of MUC5AC are quantified by ELISA.

-

-

Immunological Analysis:

-

Lymph Node Harvesting: At the end of the study period, the cervical lymph nodes are harvested.

-

Flow Cytometry: Single-cell suspensions are prepared from the lymph nodes. The cells are then stimulated and stained for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17) and transcription factors (Foxp3 for Tregs) in the CD4+ T-cell population.

-

-

Gene Expression Analysis:

-

The conjunctiva and lacrimal glands are dissected.

-

Total RNA is extracted from the tissues, and cDNA is synthesized.

-

The expression of inflammatory cytokine genes (e.g., IL-1β, IL-6) is quantified using real-time RT-PCR.

-

Peptide Retention Study

-

Peptide Labeling:

-

This compound peptide is conjugated with a fluorescent label, such as fluorescein isothiocyanate (FITC).

-

-

Topical Administration:

-

The FITC-conjugated this compound peptide is administered topically to the eyes of mice.

-

-

Tissue Harvesting and Analysis:

-

At various time points (e.g., 1 and 3 hours) post-administration, the eyes are enucleated.

-

The tissues are fresh-frozen in optimal cutting temperature (OCT) compound.

-

Cryosections of the cornea and conjunctiva are prepared.

-

The presence and localization of the FITC-labeled peptide in the ocular surface tissues are examined by fluorescence microscopy.

-

Conclusion

The this compound peptide represents a targeted therapeutic approach for ocular surface inflammation by leveraging the endogenous immunomodulatory functions of TGF-β. The data presented in this guide underscore its potential in restoring immune balance at the ocular surface. The detailed protocols provide a framework for researchers to further investigate the therapeutic applications of this compound and similar peptides in the field of ophthalmology.

References

- 1. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-HongTide Biotechnology [hongtide.com]

- 5. Topical Application of TGF-β-Activating Peptide, this compound, Prevents Inflammatory Manifestations in the TSP-1-Deficient Mouse Model of Chronic Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

In Vitro Protocol for KRFK Peptide Treatment of Dendritic Cells: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro treatment of murine bone marrow-derived dendritic cells (BMDCs) with the KRFK peptide. The this compound peptide, derived from thrombospondin-1 (TSP-1), is an activator of latent transforming growth factor-beta (TGF-β)[1][2][3][4][5][6][7]. In vitro, treatment of dendritic cells with the this compound peptide leads to the activation of endogenous TGF-β, resulting in a reduction of dendritic cell maturation markers and the promotion of a tolerogenic phenotype[2][3][4][5]. These protocols detail the generation of BMDCs, treatment with the this compound peptide, and subsequent analysis of dendritic cell maturation and TGF-β activation.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and regulating immune responses. The maturation state of DCs is a critical determinant of the outcome of an immune response, with mature DCs promoting immunity and immature or tolerogenic DCs promoting immune tolerance. The modulation of DC phenotype is a promising strategy for the development of therapeutics for autoimmune diseases and other inflammatory conditions.

The this compound peptide has been identified as a key molecule in the activation of latent TGF-β[7]. TGF-β is a pleiotropic cytokine with potent immunoregulatory functions, including the suppression of T-cell proliferation and the induction of regulatory T cells. By activating TGF-β, the this compound peptide can modulate the maturation and function of dendritic cells, driving them towards a tolerogenic state characterized by low expression of co-stimulatory molecules.

This application note provides detailed protocols for researchers to study the effects of the this compound peptide on dendritic cells in an in vitro setting.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound peptide treatment on dendritic cells based on published literature.